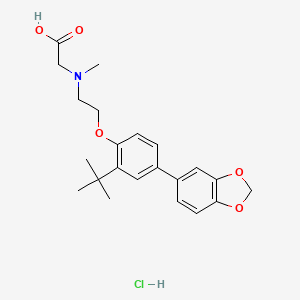

LY2365109 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVOAGQZHDAFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Potent and Selective Inhibition of Glycine (B1666218) Transporter 1 (GlyT1)

LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6] This inhibition leads to an increase in extracellular glycine concentrations in the central nervous system (CNS), which in turn modulates neurotransmission, primarily through the potentiation of N-methyl-D-aspartate (NMDA) receptor function.

The primary mechanism of action revolves around the blockade of glycine reuptake from the synaptic cleft. GlyT1, located on glial cells and presynaptic terminals, is responsible for clearing glycine from the synapse. By inhibiting this transporter, LY2365109 effectively increases the concentration of glycine available to bind to the glycine co-agonist site on the NMDA receptor.[7] This enhanced glycine availability potentiates the activity of NMDA receptors, which are critical for excitatory glutamatergic neurotransmission, synaptic plasticity, and cognitive function.

This targeted action on GlyT1 makes LY2365109 a subject of interest for therapeutic intervention in CNS disorders associated with NMDA receptor hypofunction, such as schizophrenia, and for conditions where modulation of neuronal excitability is beneficial, like epilepsy.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay | Value | Reference |

| Human GlyT1a | Glycine Uptake Inhibition | IC₅₀ = 15.8 nM | [1][2][3][4][5][6] |

| Human GlyT2 | Glycine Uptake Inhibition | IC₅₀ > 30,000 nM | [5][6] |

Table 2: In Vivo Pharmacodynamic Effects

| Species | Study | Dosing (p.o.) | Effect | Reference |

| Rat | Cerebrospinal Fluid (CSF) Glycine Levels | 0.3 - 30 mg/kg | Dose-dependent increase in CSF glycine | [1] |

| Mouse | Seizure Threshold | Not Specified | Increased seizure thresholds | [1] |

Signaling Pathway

The mechanism of action of LY2365109 directly impacts the glutamatergic synapse. By inhibiting GlyT1, it modulates the activation of the NMDA receptor, a key component of excitatory neurotransmission.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Glycine Uptake Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting glycine uptake via the human glycine transporter 1a (hGlyT1a).

-

Cell Line: A stable cell line over-expressing hGlyT1a is used.

-

Methodology:

-

Cells are cultured to an appropriate density in 96-well plates.

-

The cells are washed with a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time.

-

A solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine) is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glycine.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific glycine uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.

-

In Vivo Cerebrospinal Fluid (CSF) Glycine Measurement

-

Objective: To assess the in vivo pharmacodynamic effect of this compound on extracellular glycine levels in the brain.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Rats are administered this compound orally (p.o.) at various doses (0.3, 1, 5, 10, and 30 mg/kg) or vehicle.

-

At a specified time point post-dosing (e.g., 1 hour), animals are anesthetized.

-

CSF is collected from the cisterna magna.

-

The collected CSF samples are processed to remove proteins.

-

Glycine concentrations in the CSF are quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

-

The dose-dependent effects of this compound on CSF glycine levels are then determined.

-

In Vivo Seizure Threshold Testing

-

Objective: To evaluate the anticonvulsant potential of this compound.

-

Animal Model: Mice.

-

Methodology (Example using Maximal Electroshock Seizure Threshold Test):

-

Mice are pre-treated with this compound or vehicle at a specified time before the seizure induction.

-

An electrical stimulus is delivered via corneal or ear-clip electrodes. The intensity of the current is varied to determine the threshold for inducing a tonic hindlimb extension seizure.

-

The seizure threshold is determined for both the vehicle-treated and LY2365109-treated groups.

-

An increase in the seizure threshold in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.

-

Experimental Workflow

The following diagram illustrates a typical preclinical evaluation workflow for a GlyT1 inhibitor like LY2365109.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Targeting glutamate synapses in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metabonomic analysis of cerebrospinal fluid in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. is.muni.cz [is.muni.cz]

- 6. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAN-SEIZURE-THRESHOLD-TESTS-IN-EPILEPTIC-MICE-BE-USED-AS-A-MODEL-FOR-PHARMACORESISTANT-EPILEPSY? [aesnet.org]

In-Depth Technical Guide: Target Selectivity Profile of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). This document provides a comprehensive technical overview of its target selectivity profile, compiling quantitative data from key studies. Detailed experimental methodologies for the primary assays used to characterize this compound are provided, along with visual representations of its mechanism of action and relevant experimental workflows. The data presented herein demonstrates the significant selectivity of LY2365109 for GlyT1 over the glycine transporter 2 (GlyT2), establishing it as a valuable tool for investigating the role of GlyT1 in physiological and pathological processes.

Introduction

Glycine is a crucial amino acid in the central nervous system (CNS), acting as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain. The synaptic concentration of glycine is tightly regulated by two sodium- and chloride-dependent transporters: GlyT1 and GlyT2. GlyT1 is predominantly expressed in glial cells in the forebrain and plays a key role in modulating glutamatergic neurotransmission by controlling glycine levels at the NMDA receptor co-agonist site.

Inhibition of GlyT1 has emerged as a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. By blocking glycine reuptake, GlyT1 inhibitors elevate extracellular glycine concentrations, thereby potentiating NMDA receptor activity. This compound has been identified as a potent and selective inhibitor of GlyT1. This guide provides a detailed analysis of its selectivity profile and the methodologies used for its characterization.

Target Selectivity Profile

The selectivity of this compound for GlyT1 over GlyT2 is a critical aspect of its pharmacological profile. This selectivity minimizes off-target effects and allows for the specific modulation of NMDA receptor function.

Quantitative Data: Binding Affinity and Functional Inhibition

The inhibitory activity of this compound has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for GlyT1.

| Target | Assay Type | IC50 (nM) | Reference |

| Human GlyT1a | [³H]Glycine Uptake | 15.8 | [1][2] |

| Human GlyT2 | [³H]Glycine Uptake | > 30,000 | [3][4][5] |

Table 1: Inhibitory Potency of this compound at Human Glycine Transporters.

The data clearly indicates that LY2365109 is a potent inhibitor of GlyT1, with an IC50 of 15.8 nM. In contrast, its activity at GlyT2 is negligible, with an IC50 value greater than 30,000 nM, underscoring its remarkable selectivity.[3][4][5]

Signaling Pathway

By inhibiting GlyT1, LY2365109 increases the concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activation of NMDA receptors, which require the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to become fully active. The potentiation of NMDA receptor-mediated signaling is the primary downstream effect of GlyT1 inhibition by LY2365109.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the target selectivity profile of this compound.

[³H]Glycine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.

Objective: To determine the IC50 value of this compound for the inhibition of human GlyT1a.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1a transporter.

Materials:

-

CHO-K1/hGlyT1a cells

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

[³H]Glycine (specific activity ~15-20 Ci/mmol)

-

This compound

-

Scintillation cocktail

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Cell Plating: Seed CHO-K1/hGlyT1a cells into 96-well plates and culture until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Initiation:

-

Wash the cell monolayers with assay buffer.

-

Add the different concentrations of this compound to the wells.

-

Add [³H]Glycine to a final concentration of 50 nM.

-

-

Incubation: Incubate the plates at 37°C for 15 minutes.

-

Assay Termination:

-

Rapidly aspirate the assay solution.

-

Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 mM glycine).

-

Subtract non-specific uptake from all values to obtain specific uptake.

-

Plot the percentage of specific [³H]glycine uptake against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as glycine, in specific brain regions of freely moving animals following drug administration.

Objective: To determine the effect of this compound on extracellular glycine concentrations in the rat brain.

Animal Model: Male Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Microdialysis probes

-

Stereotaxic apparatus

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or striatum).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period to establish a stable baseline.

-

Collect baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).

-

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle.

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Glycine Analysis:

-

Derivatize the glycine in the dialysate samples with a fluorescent tag (e.g., o-phthaldialdehyde).

-

Analyze the samples using HPLC with fluorescence detection to quantify the glycine concentration.

-

-

Data Analysis:

-

Express the glycine concentrations in the post-drug samples as a percentage of the average baseline concentration.

-

Compare the changes in glycine levels between the LY2365109-treated and vehicle-treated groups.

-

Conclusion

This compound is a potent and highly selective inhibitor of the glycine transporter 1. The quantitative data from in vitro functional assays demonstrate a significant separation in activity between GlyT1 and GlyT2, confirming its utility as a selective pharmacological tool. The described experimental protocols provide a framework for the continued investigation and characterization of this and similar compounds. The ability of LY2365109 to elevate extracellular glycine levels and thereby potentiate NMDA receptor function underscores its potential for therapeutic applications in disorders characterized by glutamatergic hypofunction.

References

Unraveling the Function of LY2365109 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and highly selective competitive inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Its primary function is to elevate extracellular glycine concentrations in the central nervous system, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission. This mechanism of action has positioned LY2365109 as a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders characterized by hypoglutamatergic function, such as schizophrenia, and for conditions involving neuronal hyperexcitability, including epilepsy. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data associated with this compound.

Introduction

Glycine is a crucial amino acid in the central nervous system, acting as both an inhibitory neurotransmitter via strychnine-sensitive glycine receptors and as an essential co-agonist at the glycine binding site of the NMDA receptor. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters. Glycine transporter 1 (GlyT1), predominantly located on glial cells surrounding synapses, is a key regulator of extracellular glycine levels. By inhibiting the reuptake of glycine, GlyT1 inhibitors effectively increase the concentration of this co-agonist in the vicinity of NMDA receptors, leading to enhanced glutamatergic signaling.

This compound has emerged as a significant compound for studying the physiological and pathological roles of GlyT1. Its high potency and selectivity allow for precise modulation of the glycinergic system, providing insights into its therapeutic potential.

Mechanism of Action

The principal function of this compound is the competitive inhibition of GlyT1. This inhibition leads to a subsequent increase in extracellular glycine levels. The elevated glycine concentration enhances the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. In conditions where NMDA receptor function is compromised, such as in schizophrenia, augmenting their activity through GlyT1 inhibition is a promising therapeutic strategy. Conversely, by modulating neuronal excitability, GlyT1 inhibition has also been shown to have anticonvulsant effects.

Signaling Pathway of this compound

LY2365109 Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For researchers, scientists, and drug development professionals.

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4][5][6][7][8][9] Its ability to modulate glycine levels in the synaptic cleft has made it a valuable tool in neuroscience research, particularly in studies related to glutamatergic neurotransmission and its role in various central nervous system (CNS) disorders. This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, along with relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule belonging to the class of N-methylglycine derivatives. Its chemical structure is characterized by a benzodioxolyl-phenoxy-ethyl moiety linked to an N-methylglycine group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride | [2][3] |

| Molecular Formula | C₂₂H₂₈ClNO₅ | [2] |

| Molecular Weight | 421.92 g/mol | [2] |

| CAS Number | 1779796-27-8 | [2][3][5][6] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% (HPLC) | [3][5][6] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [3][5] |

| Storage | Desiccate at room temperature. For long-term storage as a solid, -20°C is recommended. In solvent, store at -80°C. | [1][5][6] |

Biological Properties and Mechanism of Action

This compound is a highly potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6][7][8][9] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.

Table 2: Biological Activity of this compound

| Parameter | Value | Species | Assay Conditions | Source(s) |

| IC₅₀ (GlyT1) | 15.8 nM | Human | Glycine uptake in cells over-expressing hGlyT1a | [1][7][8][9] |

| IC₅₀ (GlyT2) | > 30,000 nM | Not specified | Not specified | [2][3][4][5][6] |

The primary mechanism of action of LY2365109 is the inhibition of glycine reuptake by GlyT1.[10] This leads to an elevation of extracellular glycine levels, particularly in brain regions where GlyT1 is expressed. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor. By increasing the availability of glycine, LY2365109 potentiates NMDA receptor function.[2][4] This mechanism has been implicated in the potential therapeutic effects of GlyT1 inhibitors in disorders associated with hypoglutamatergic function, such as schizophrenia.[11][12]

In vivo studies have demonstrated that administration of LY2365109 leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[1][3][5] Furthermore, it has been shown to enhance the release of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) in the striatum and prefrontal cortex, respectively.[3][5] Research has also explored its potential as an anticonvulsant, with studies showing it can increase the seizure threshold in mice.[10][12] However, at higher doses, LY2365109 can induce significant locomotor and respiratory impairments.[3][5]

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Glycine Uptake Assay

This protocol is a general method for determining the inhibitory activity of compounds on GlyT1.

Objective: To measure the IC₅₀ value of this compound for the inhibition of [³H]glycine uptake in cells expressing human GlyT1.

Materials:

-

Flp-In™-CHO cells stably expressing human GlyT1.

-

Cell culture medium (e.g., Ham's F-12 medium with supplements).

-

Uptake buffer (e.g., 10 mM HEPES-Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose).

-

[³H]glycine.

-

This compound.

-

Unlabeled glycine (for determining non-specific uptake).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture: Plate the GlyT1-expressing CHO cells in a 96-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.

-

Assay: a. Wash the cells twice with pre-warmed uptake buffer. b. Add the different concentrations of this compound to the wells and pre-incubate for 20 minutes at room temperature. c. Initiate the uptake by adding [³H]glycine (at a concentration close to its Kₘ) to each well. d. Incubate for a defined period (e.g., 15-20 minutes) at room temperature. e. Terminate the reaction by rapidly washing the cells three times with ice-cold uptake buffer.

-

Detection: a. Lyse the cells (e.g., with 0.1 N NaOH). b. Add scintillation cocktail to the lysate. c. Quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. benchchem.com [benchchem.com]

- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of LY2365109 hydrochloride

An In-Depth Technical Guide to the Synthesis and Purification of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of this compound, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). The information presented herein is compiled from publicly available data, including patents and scientific literature, to offer a representative guide for research and development purposes.

Introduction

This compound is a research chemical with the systematic name N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with a reported IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1] Its high selectivity for GlyT1 over the glycine transporter 2 (GlyT2) makes it a valuable tool for studying the role of GlyT1 in the central nervous system. Inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has generated interest in its potential therapeutic applications for neurological and psychiatric disorders.

Physicochemical and Purity Data

The following tables summarize the key physicochemical properties and purity specifications for this compound, as reported by various suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₈ClNO₅ |

| Molecular Weight | 421.91 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1779796-27-8 |

Table 2: Purity and Solubility Data

| Parameter | Specification |

| Purity (by HPLC) | ≥98% |

| Solubility in DMSO | ≥ 31 mg/mL |

| Solubility in Ethanol | Soluble to 50 mM |

| Solubility in Water | < 0.1 mg/mL (insoluble) |

Representative Synthesis Protocol

While a specific, detailed synthesis of LY2365109 has not been published in peer-reviewed literature, a plausible synthetic route can be constructed based on general methods for analogous GlyT1 inhibitors disclosed in patents by Eli Lilly and Company. The following multi-step synthesis represents a scientifically sound approach to obtaining LY2365109.

Overview of the Synthetic Strategy

The synthesis of LY2365109 can be envisioned as a convergent process, involving the preparation of a key phenol (B47542) intermediate followed by an etherification reaction and subsequent elaboration to the final glycine derivative.

Caption: A high-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-bromo-2-(tert-butyl)phenol

This step involves the bromination of 2-(tert-butyl)phenol.

-

Reagents: 2-(tert-butyl)phenol, N-Bromosuccinimide (NBS), Acetonitrile (B52724).

-

Procedure: To a solution of 2-(tert-butyl)phenol in acetonitrile, N-Bromosuccinimide is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 4-bromo-2-(tert-butyl)phenol.

Step 2: Suzuki Coupling to form 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol

This step involves a palladium-catalyzed cross-coupling reaction.

-

Reagents: 4-bromo-2-(tert-butyl)phenol, 1,3-benzodioxol-5-ylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., Toluene/Ethanol/Water).

-

Procedure: A mixture of 4-bromo-2-(tert-butyl)phenol, 1,3-benzodioxol-5-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a toluene/ethanol/water solvent system is heated to reflux under an inert atmosphere. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol.

Step 3: Etherification with N-(2-bromoethyl)-N-methylamine hydrobromide

This step forms the ether linkage.

-

Reagents: 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol, N-(2-bromoethyl)-N-methylamine hydrobromide, a strong base (e.g., NaH), and a polar aprotic solvent (e.g., DMF).

-

Procedure: To a solution of 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol in anhydrous DMF, sodium hydride is added at 0°C. The mixture is stirred until the evolution of hydrogen ceases. N-(2-bromoethyl)-N-methylamine hydrobromide is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ether intermediate.

Step 4: N-Alkylation with ethyl bromoacetate (B1195939)

This step introduces the glycine ester moiety.

-

Reagents: The product from Step 3, ethyl bromoacetate, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a solvent (e.g., acetonitrile).

-

Procedure: The crude ether from the previous step is dissolved in acetonitrile. DIPEA and ethyl bromoacetate are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the crude ethyl ester of LY2365109.

Step 5: Ester Hydrolysis

This step converts the ethyl ester to the carboxylic acid.

-

Reagents: The crude ethyl ester, a base (e.g., LiOH or NaOH), and a solvent mixture (e.g., THF/Water).

-

Procedure: The crude ethyl ester is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The THF is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the free base of LY2365109. The solid is collected by filtration, washed with water, and dried.

Purification Protocol

High purity is essential for the biological evaluation of LY2365109. A multi-step purification process is typically employed.

Purification of the Free Base

The crude free base of LY2365109 obtained from the hydrolysis step is purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid is commonly used.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Formation and Purification of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve stability and handling.

-

Procedure: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Recrystallization: The precipitated solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain this compound of high purity (>98%). The purified solid is then dried under vacuum.

Signaling Pathway

LY2365109's mechanism of action is centered on the inhibition of the glycine transporter 1 (GlyT1) at the glutamatergic synapse.

Caption: Mechanism of action of LY2365109 at the glutamatergic synapse.

LY2365109 inhibits the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic terminals. This inhibition leads to an accumulation of glycine in the synapse. Glycine acts as a co-agonist at the NMDA receptor. The increased availability of synaptic glycine enhances the activation of NMDA receptors by glutamate, leading to increased calcium influx and potentiation of glutamatergic neurotransmission.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound, along with its mechanism of action. The presented synthetic and purification protocols are representative and based on established chemical principles and analogous procedures found in the patent literature. Researchers should adapt and optimize these methods based on their specific laboratory conditions and available resources. The high purity of the final compound is critical for obtaining reliable and reproducible results in biological and pharmacological studies.

References

An In-depth Technical Guide to LY2365109 Hydrochloride: A Potent and Selective GlyT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), a key protein involved in the regulation of glycine levels in the central nervous system. By blocking the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and key in vitro and in vivo experimental data. Detailed protocols for essential assays and visual representations of the relevant signaling pathways and experimental workflows are also presented to support further research and development.

Physicochemical Properties

This compound is a white to off-white solid powder. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1779796-27-8 |

| Molecular Formula | C₂₂H₂₇NO₅·HCl |

| Molecular Weight | 421.91 g/mol [1] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Desiccate at room temperature |

Mechanism of Action

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into both neurons and glial cells.[2][3] Glycine is an essential co-agonist at the NMDA receptor, meaning that both glycine and glutamate (B1630785) must bind to the receptor for it to be fully activated.[4][5][6]

By inhibiting GlyT1, LY2365109 effectively blocks the clearance of glycine from the synapse, leading to an increase in its extracellular concentration.[7] This elevated synaptic glycine enhances the activation of NMDA receptors in the presence of glutamate.[7] This modulation of NMDA receptor activity is the primary mechanism through which LY2365109 exerts its pharmacological effects.

Biological Activity and Quantitative Data

In Vitro Activity

LY2365109 demonstrates high potency and selectivity for GlyT1 over the related glycine transporter 2 (GlyT2). The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 (nM) |

| GlyT1 | 15.8[1] |

| GlyT2 | > 30,000[1] |

In Vivo Effects

Administration of LY2365109 leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF). Furthermore, it has been shown to enhance the release of key neurotransmitters, including acetylcholine (B1216132) and dopamine, in brain regions such as the striatum and prefrontal cortex. At higher doses, LY2365109 can induce significant locomotor and respiratory impairments.

Experimental Protocols

In Vitro Glycine Uptake Inhibition Assay

This protocol is a generalized procedure for determining the IC50 of a compound against GlyT1, based on standard methodologies.

Objective: To measure the inhibitory effect of LY2365109 on the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

-

Cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

[³H]glycine (radiolabeled glycine)

-

Non-radiolabeled glycine

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Seed the GlyT1-expressing cells into a 24-well plate and grow to ~90% confluency.

-

Assay Preparation:

-

Aspirate the culture medium.

-

Wash the cells twice with 1 mL of pre-warmed HBSS.

-

-

Compound Incubation:

-

Add 450 µL of HBSS containing the desired concentration of LY2365109 (or vehicle control) to each well.

-

Incubate for 20 minutes at room temperature.

-

-

Glycine Uptake Initiation:

-

Add 50 µL of a solution containing [³H]glycine and non-radiolabeled glycine to achieve a final desired concentration (e.g., 10 µM).

-

-

Uptake Termination:

-

After a 10-minute incubation at room temperature, rapidly aspirate the solution.

-

Wash the cells three times with 1 mL of ice-cold HBSS.

-

-

Cell Lysis:

-

Add 500 µL of 1% sodium dodecyl sulfate (B86663) (SDS) to each well.

-

Incubate for 30 minutes at 37°C to lyse the cells.

-

-

Scintillation Counting:

-

Transfer the lysate from each well to a scintillation vial.

-

Add 4 mL of scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of glycine uptake against the log concentration of LY2365109 and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis

This protocol provides a general framework for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following administration of LY2365109.

Objective: To assess the effect of LY2365109 on extracellular glycine and other neurotransmitter concentrations in specific brain regions.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with appropriate detector (e.g., fluorescence or electrochemical)

-

This compound

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

-

Secure the cannula with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 2 hours.

-

-

Sample Collection:

-

Collect baseline dialysate samples every 20-30 minutes into a fraction collector.

-

-

Drug Administration:

-

Administer LY2365109 or vehicle via the desired route (e.g., oral gavage).

-

-

Post-Dose Sample Collection:

-

Continue collecting dialysate samples for at least 3 hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for glycine and other neurotransmitters of interest using an appropriate HPLC method.

-

Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels and plotted over time to visualize the effect of the drug treatment.

Conclusion

This compound is a valuable research tool for investigating the role of the glycine transporter 1 and the modulation of NMDA receptor function. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the physiological and pathological processes involving glycinergic neurotransmission. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuroscience.

References

- 1. medkoo.com [medkoo.com]

- 2. Glycine Transporter 1 Encephalopathy From Biochemical Pathway to Clinical Disease: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

The In Vivo Profile of LY2365109 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Developed by Eli Lilly and Company, this compound has been investigated for its potential therapeutic applications in central nervous system disorders, particularly those associated with hypoglutamatergic function, such as schizophrenia.[1] This technical guide provides a comprehensive overview of the available in vivo data for this compound, with a focus on its pharmacodynamic effects and mechanism of action.

Mechanism of Action: GlyT1 Inhibition

The primary mechanism of action of this compound is the selective inhibition of GlyT1. GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine concentrations. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory glutamatergic neurotransmission.

By inhibiting GlyT1, this compound increases the extracellular levels of glycine in the brain. This elevation of synaptic glycine enhances NMDA receptor function, which is hypothesized to be beneficial in conditions where NMDA receptor signaling is impaired.

Mechanism of Action of this compound

In Vivo Pharmacodynamics and Efficacy

In vivo studies have demonstrated the biological activity of this compound. Administration of the compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[2] This central pharmacodynamic effect confirms the ability of LY2365109 to engage its target in the brain.

Preclinical studies have shown that LY2365109 enhances the release of key neurotransmitters, including acetylcholine (B1216132) in the striatum and dopamine (B1211576) in the prefrontal cortex. These neurochemical changes are consistent with the potentiation of NMDA receptor function.

At higher doses, LY2365109 has been observed to cause significant locomotor and respiratory impairments.[1] These adverse effects are thought to be related to excessive GlyT1 inhibition in caudal brain regions, leading to sustained high levels of extracellular glycine and subsequent activation of strychnine-sensitive glycine A receptors.[1]

The table below summarizes the key in vivo effects of this compound based on available literature.

| Parameter | Observation | Species | Citation |

| CSF Glycine Levels | Dose-dependent elevation | Rat | [2] |

| Neurotransmitter Release | Enhanced acetylcholine and dopamine release in striatum and prefrontal cortex, respectively | Not Specified | |

| Behavioral Effects | Profound locomotor and respiratory impairments at higher doses | Not Specified | [1] |

Experimental Protocols

Detailed experimental protocols for in vivo studies with this compound are not fully described in the available literature. However, a general workflow for a preclinical in vivo pharmacokinetic and pharmacodynamic study can be outlined as follows:

References

In Vitro Activity of LY2365109 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[3][4] This potentiation of NMDA receptor activity is the primary mechanism by which LY2365109 exerts its effects and has led to its investigation as a potential therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3] This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its potency, selectivity, and the experimental protocols used for its characterization.

In Vitro Potency and Selectivity

This compound demonstrates high potency for the human glycine transporter 1 (hGlyT1a) and significant selectivity over the glycine transporter 2 (GlyT2). The half-maximal inhibitory concentration (IC50) for glycine uptake in cells over-expressing hGlyT1a is 15.8 nM.[1][2] In contrast, its activity against GlyT2 is negligible, with an IC50 value greater than 30,000 nM.[2][3] This high degree of selectivity is a critical attribute for a therapeutic candidate, as GlyT1 and GlyT2 have distinct roles and distributions in the central nervous system.

| Target | Parameter | Value (nM) | Reference |

| Human Glycine Transporter 1a (hGlyT1a) | IC50 | 15.8 | [1][2] |

| Glycine Transporter 2 (GlyT2) | IC50 | > 30,000 | [2][3] |

Signaling Pathway

The primary mechanism of action of LY2365109 is the potentiation of NMDA receptor signaling through the inhibition of glycine reuptake. In glutamatergic synapses, glycine acts as an essential co-agonist for the NMDA receptor. The binding of both glutamate (B1630785) and a co-agonist (like glycine or D-serine) is required for the opening of the NMDA receptor's ion channel, allowing for the influx of calcium (Ca2+). This calcium influx triggers a cascade of downstream signaling events, including the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway, which are crucial for synaptic plasticity and other neuronal functions. By increasing the synaptic concentration of glycine, LY2365109 enhances the probability of NMDA receptor activation in the presence of glutamate.

Caption: Signaling pathway of this compound.

Experimental Protocols

[³H]Glycine Uptake Assay

This functional assay is the gold standard for determining the in vitro potency of GlyT1 inhibitors. It measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the transporter.

Materials:

-

Cell Line: A stable cell line overexpressing the human GlyT1a transporter (e.g., CHO-K1/hGlyT1a).

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

-

Radioligand: [³H]Glycine.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Fluid and Counter: For detection of radioactivity.

-

Multi-well plates: 96- or 384-well plates suitable for cell culture and scintillation counting.

Procedure:

-

Cell Plating: Seed the GlyT1-expressing cells into multi-well plates and culture until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 1%) to avoid cellular toxicity.

-

Pre-incubation: Wash the cell monolayer with pre-warmed assay buffer and then add the different concentrations of the test compound. Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

Uptake Initiation: Initiate the glycine uptake by adding a solution of [³H]glycine (at a concentration close to its Km for GlyT1) to each well.

-

Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at room temperature or 37°C. This incubation time should be within the linear range of glycine uptake.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent solution) to each well.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials or a microplate compatible with a scintillation counter, add scintillation fluid, and measure the radioactivity.

-

Data Analysis:

-

Determine non-specific uptake by including a set of wells with a high concentration of a known potent GlyT1 inhibitor.

-

Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Caption: Experimental workflow for the [³H]Glycine Uptake Assay.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the GlyT1 transporter by measuring its ability to displace a radiolabeled ligand that binds to the same site.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line overexpressing GlyT1 (e.g., CHO-K1/hGlyT1a) or from brain tissue.

-

Assay Buffer: A suitable buffer for binding assays (e.g., Tris-HCl with appropriate ions).

-

Radioligand: A high-affinity radiolabeled GlyT1 ligand (e.g., [³H]Org24598).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known GlyT1 inhibitor to determine non-specific binding.

-

Filtration System: A vacuum filtration manifold and glass fiber filters.

-

Scintillation Counter and Fluid.

Procedure:

-

Reaction Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand will be trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of the non-specific binding control) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Experimental workflow for the Competitive Radioligand Binding Assay.

Conclusion

This compound is a highly potent and selective inhibitor of the glycine transporter 1. Its in vitro activity is primarily characterized by its low nanomolar IC50 for GlyT1 and its significant selectivity over GlyT2. The functional consequence of this inhibition is an increase in synaptic glycine levels, leading to the potentiation of NMDA receptor-mediated signaling. The experimental protocols detailed in this guide, particularly the [³H]glycine uptake assay and competitive radioligand binding assays, are fundamental for the characterization of LY2365109 and other GlyT1 inhibitors. This in-depth understanding of its in vitro profile is essential for researchers and drug development professionals working on novel therapeutics targeting the glutamatergic system.

References

- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity | Journal of Neuroscience [jneurosci.org]

- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of a potent E-selectin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Its development, spearheaded by Eli Lilly & Co., has been a subject of significant interest within the neuroscience community. By modulating glycinergic neurotransmission, LY2365109 has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including schizophrenia and epilepsy. This technical guide provides a comprehensive overview of the discovery, history, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action.

Introduction

Glycine is an essential amino acid that functions as a major inhibitory neurotransmitter in the spinal cord and brainstem. It also acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission. The synaptic concentration of glycine is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2. GlyT1, predominantly found in glial cells in the forebrain, is a critical regulator of glycine levels at glutamatergic synapses. Inhibition of GlyT1 has emerged as a promising therapeutic strategy to enhance NMDA receptor function by increasing the availability of the co-agonist glycine. This potentiation of NMDA receptor activity is hypothesized to be beneficial in conditions associated with hypoglutamatergic function, such as the negative and cognitive symptoms of schizophrenia.[1]

This compound was developed by Eli Lilly & Co. as a potent and selective inhibitor of GlyT1.[2] Its chemical name is N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride. This document details the scientific journey of LY2365109, from its initial discovery to its characterization in various preclinical models.

Discovery and History

Details regarding the specific initial discovery and synthesis of this compound by Eli Lilly and Company are not extensively detailed in publicly available literature. However, its development was part of a broader research effort by pharmaceutical companies to identify and optimize selective GlyT1 inhibitors for the treatment of CNS disorders. The compound was first comprehensively profiled in a 2008 publication in Neuropharmacology by Perry et al., which established its potent and selective GlyT1 inhibitory activity.[3]

Subsequent research further explored its pharmacological profile and therapeutic potential. A notable study by Shen et al. in 2015 investigated its utility as a novel treatment for epilepsy, highlighting the expanding interest in the applications of GlyT1 inhibitors beyond schizophrenia.[4] While the clinical development status of this compound remains largely undisclosed in the public domain, its value as a research tool to probe the function of the glycinergic system is well-established.

Mechanism of Action

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[5] By blocking the reuptake of glycine from the synaptic cleft into glial cells, LY2365109 increases the extracellular concentration of glycine. This elevation of synaptic glycine enhances the activation of NMDA receptors, for which glycine serves as an essential co-agonist. The potentiation of NMDA receptor-mediated neurotransmission is the primary mechanism through which LY2365109 is thought to exert its therapeutic effects in CNS disorders characterized by glutamatergic hypofunction.

Signaling pathway of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (GlyT1) | 15.8 nM | CHO cells over-expressing hGlyT1a | [5] |

| IC50 (GlyT2) | > 30,000 nM | - | [6] |

Table 2: In Vivo Efficacy in Rats (Oral Administration)

| Dose (mg/kg) | Glycine Increase in CSF (fold change) | Time Point | Reference |

| 10 | 3-fold | - | [2] |

Table 3: In Vivo Efficacy in Mice

| Study | Endpoint | Effect of LY2365109 | Reference |

| TLE Model | Chronic Seizures | Robustly suppressed | [2] |

| - | Seizure Threshold | Increased | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Glycine Transporter (GlyT1) Uptake Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds on GlyT1.

Workflow for a typical GlyT1 uptake assay.

Materials:

-

CHO cells stably expressing human GlyT1a

-

96-well cell culture plates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

[3H]-glycine

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Seed CHO-hGlyT1a cells into 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Initiation: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Glycine Uptake: Add [3H]-glycine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a defined period (e.g., 20 minutes) at 37°C.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Measurement: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific glycine uptake (IC50) by non-linear regression analysis.

In Vivo Microdialysis for Glycine Measurement in Rats

This protocol describes a general method for measuring extracellular glycine levels in the brain of freely moving rats.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometry detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

-

Recovery: Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours).

-

Drug Administration: Administer this compound orally (p.o.) or via another desired route.

-

Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the glycine concentration in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection after derivatization or LC-MS/MS.

-

Data Analysis: Express the post-dose glycine levels as a percentage of the baseline levels.

Pentylenetetrazol (PTZ) Seizure Threshold Test in Mice

This protocol outlines a common method for assessing the anticonvulsant effects of a compound.

Materials:

-

Male mice (e.g., C57BL/6 strain)

-

Pentylenetetrazol (PTZ) solution

-

Syringe pump for intravenous infusion

-

This compound

Procedure:

-

Animal Preparation: Acclimatize the mice to the experimental room.

-

Drug Administration: Administer this compound or vehicle to different groups of mice at a specified time before the PTZ challenge.

-

PTZ Infusion: Infuse a solution of PTZ into a tail vein at a constant rate.

-

Observation: Observe the mice for the onset of different seizure endpoints (e.g., myoclonic jerk, clonic seizure, tonic hindlimb extension).

-

Threshold Determination: Record the time or the amount of PTZ infused until the appearance of each seizure endpoint. The seizure threshold is calculated based on this data.

-

Data Analysis: Compare the seizure thresholds between the drug-treated and vehicle-treated groups to determine the anticonvulsant effect of LY2365109.

Conclusion

This compound is a valuable pharmacological tool that has contributed significantly to our understanding of the role of GlyT1 in the central nervous system. As a potent and selective GlyT1 inhibitor, it has demonstrated clear preclinical efficacy in models relevant to schizophrenia and epilepsy. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery. While its clinical development trajectory is not fully known, the preclinical profile of LY2365109 underscores the therapeutic potential of GlyT1 inhibition for a range of neurological and psychiatric disorders. Further research may yet unlock the full clinical utility of this and other related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabonomic analysis of cerebrospinal fluid in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols: LY2365109 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and use of LY2365109 hydrochloride, a potent and selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, for in vitro cell culture experiments.

Product Information

This compound is a valuable research tool for studying the role of glycine transport and its effects on neuronal signaling pathways.[1][2][3] It functions as a selective inhibitor of GlyT1, with a reported IC50 value of 15.8 nM for glycine uptake in cells expressing human GlyT1a.[1][3][4] Its selectivity for GlyT1 over GlyT2 is significant, with an IC50 for GlyT2 being greater than 30,000 nM.[2][3]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 421.91 g/mol | [1][2] |

| Molecular Formula | C₂₂H₂₇NO₅·HCl | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Appearance | White to off-white solid | [4] |

| IC₅₀ (hGlyT1a) | 15.8 nM | [1][3][4] |

| IC₅₀ (GlyT2) | >30,000 nM | [2][3] |

| Max Solubility (DMSO) | 100 mM (42.19 mg/mL) | [2] |

| Max Solubility (Ethanol) | 50 mM (21.1 mg/mL) | [2] |

| Solubility in Water | < 0.1 mg/mL (insoluble) | [4] |

Experimental Protocols

Preparation of a Concentrated Stock Solution

To minimize the effects of the solvent on cell viability, it is crucial to prepare a concentrated stock solution that can be diluted significantly into the cell culture medium. Given its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Determine the required concentration: Based on the desired final concentration in your cell culture experiments, calculate the volume of DMSO needed to create a concentrated stock solution (e.g., 10 mM or 100 mM). Use the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Weigh the compound: Carefully weigh the required amount of this compound powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation is observed.[4]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5] The solid powder form is stable for at least four years when stored at -20°C.[6]

Preparation of Working Solutions for Cell Culture

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Pre-warmed (37°C) cell culture medium

-

Sterile pipette tips and tubes

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

-

Serial Dilution (if necessary): It is recommended to perform a serial dilution of the concentrated stock solution in pre-warmed cell culture medium to achieve the desired final concentration. This helps to ensure a homogenous distribution of the compound and minimizes the risk of precipitation.

-

Final Dilution: Add the appropriate volume of the stock or serially diluted solution to your cell culture plates containing pre-warmed medium. Ensure the final concentration of DMSO is non-toxic to your specific cell line (typically ≤ 0.1%).

-

Mixing: Gently mix the contents of the well or plate to ensure even distribution of the compound.

-

Incubation: Proceed with your planned experimental incubation period.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Treatment

Caption: Workflow for preparing and using this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]

- 3. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for In Vivo Studies with LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine levels in the synaptic cleft. This enhancement of glycinergic neurotransmission potentiates the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as a co-agonist. This mechanism of action makes this compound a valuable tool for in vivo research in several areas of neuroscience, particularly in studies related to neuropsychiatric disorders and epilepsy.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound, including recommended dosages, administration routes, and experimental procedures.

Data Presentation

In Vivo Efficacy and Dosage Summary

The following table summarizes the reported in vivo dosages and effects of this compound in various animal models.

| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |

| Male Sprague-Dawley Rats (250-300 g) | Oral (p.o.) | 0.3 - 30 mg/kg | Dose-dependent increase in cerebrospinal fluid (CSF) glycine levels. | [1] |

| Mice | Not specified | 30 mg/kg | Increased seizure threshold in a maximal electroshock-induced seizure model. | [2] |

| Rats | Not specified | 10 mg/kg | Prevention of maximal electroshock-induced acute seizures.[2] | [2] |

| Rats | Not specified | >10 mg/kg | Locomotor hyperactivity, impaired gait, compulsive walking, and labored breathing.[2] | [2] |

Note: Higher doses of this compound have been associated with significant locomotor and respiratory impairments.[3][4]

Solubility Information

| Solvent | Maximum Concentration |

| DMSO | ≥ 31 mg/mL (73.48 mM) |

| Ethanol | 50 mM |

Note: this compound is sparingly soluble in water.[1]

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the GlyT1 transporter, which leads to an increase in synaptic glycine and subsequent enhancement of NMDA receptor activity.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a vehicle solution for oral or intraperitoneal administration of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO.

-

-

Vehicle Formulation:

-

The recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

To prepare 1 mL of the final formulation, follow these steps in a sterile microcentrifuge tube:

-

Add 100 µL of the DMSO stock solution (e.g., 25 mg/mL for a final dose of 2.5 mg/mL).

-

Add 400 µL of PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and vortex again until the solution is homogenous.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL.

-

Vortex the final solution extensively to ensure it is clear and uniformly mixed.

-

-

-

Solubilization Assistance (if necessary):

-

If precipitation or phase separation occurs, gently warm the solution and/or use a sonicator to aid in dissolution.[1]

-

-

Storage:

-

It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of the DMSO stock solution, store at -20°C or -80°C.[1]

-

Protocol 2: Oral Administration in Rats for CSF Glycine Level Assessment

This protocol is adapted from studies evaluating the effect of this compound on central glycine levels.[1]

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Procedure:

-

Acclimatize animals to the housing conditions for at least 3-5 days before the experiment.

-

Fast the animals overnight prior to dosing, with free access to water.

-

Prepare the this compound formulation as described in Protocol 1 at the desired concentrations (e.g., for doses of 0.3, 1, 5, 10, and 30 mg/kg).

-

Administer the solution orally (p.o.) using a gavage needle. The volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).

-

At a predetermined time point post-administration (e.g., 1 hour), collect cerebrospinal fluid (CSF) for glycine analysis.[1]

-

Analyze CSF glycine levels using a suitable analytical method such as high-performance liquid chromatography (HPLC).

Protocol 3: Intraperitoneal Administration in Mice for Seizure Threshold Assessment (Maximal Electroshock Seizure Model)

This protocol outlines a general procedure for assessing the anticonvulsant effects of this compound using the maximal electroshock (MES) seizure model.

Animals:

-

Adult male mice (e.g., CD-1 or C57BL/6, 20-25 g)

Procedure:

-

Acclimatize animals to the housing conditions for at least 3-5 days.

-

Prepare the this compound formulation as described in Protocol 1.

-

Administer the compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 30 mg/kg).[2] The injection volume should not exceed 10 mL/kg.

-

The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

At the time of predicted peak effect (to be determined in pilot studies, but typically 30-60 minutes post-i.p. injection), induce seizures using a corneal electroshock device.

-

Apply a topical anesthetic to the eyes before placing the corneal electrodes.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this model.

-

Record the number of animals protected in each treatment group.

Experimental Workflow

References

Application Notes and Protocols for the Preparation of LY2365109 Hydrochloride Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction